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For Researchers, Scientists, and Drug Development Professionals

Abstract
These application notes provide a comprehensive overview and detailed protocols for the X-ray

crystallographic study of the complex formed between the small molecule UNC3474 and the

tandem Tudor domain (TT) of the p53-binding protein 1 (53BP1). UNC3474 is a notable

antagonist that binds to the methyl-lysine binding pocket of 53BP1, stabilizing an autoinhibited

dimeric state and preventing its recruitment to sites of DNA double-strand breaks (DSBs).[1][2]

[3] This document outlines the necessary procedures for protein expression and purification,

complex formation, crystallization, and subsequent X-ray diffraction data collection and

analysis, enabling researchers to replicate and build upon these structural studies. The

provided data and protocols are essential for scientists engaged in cancer research and the

development of novel therapeutics targeting the DNA damage response pathway.
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Compound Dissociation Constant (Kd)

UNC3474 1.0 ± 0.3 µM[1][2]

UNC2991 3.9 ± 0.4 µM[3]

UNC3351 6.8 ± 0.4 µM[3]

UNC2170 22 ± 2.5 µM[3]

Table 2: X-ray Diffraction Data Collection and
Refinement Statistics for 53BP1TT-UNC3474 Complex
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Data Collection

Space group P212121

Cell dimensions

a, b, c (Å) 53.3, 67.8, 80.4

α, β, γ (°) 90, 90, 90

Resolution (Å) 50.0 - 2.10 (2.18 - 2.10)

Rsym or Rmerge 0.09 (0.45)

I / σI 12.3 (2.8)

Completeness (%) 99.9 (100.0)

Redundancy 6.2 (6.2)

Refinement

Resolution (Å) 47.8 - 2.10

No. reflections 14875

Rwork / Rfree 0.201 / 0.245

No. atoms

Protein 2088

Ligand 22

Water 67

B-factors

Protein 39.8

Ligand 36.9

Water 38.9

R.m.s. deviations

Bond lengths (Å) 0.005
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Bond angles (°) 0.78

Values in parentheses are for the highest-resolution shell.

Experimental Protocols
Expression and Purification of 53BP1 Tandem Tudor
Domain (53BP1TT)
This protocol is adapted from established methods for expressing and purifying the human

53BP1 tandem Tudor domain.

a. Protein Expression:

The human 53BP1 tandem Tudor domain (e.g., residues 1485-1602) is cloned into a

bacterial expression vector, such as a pGEX or pET-based vector with an N-terminal

cleavable tag (e.g., GST or His6).

Transform the expression plasmid into an E. coli expression strain like BL21(DE3) pLysS.

Grow the bacterial culture in Luria-Bertani (LB) medium or minimal medium for isotopic

labeling at 37°C with appropriate antibiotic selection until the optical density at 600 nm

(OD600) reaches 0.6-0.8.

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final

concentration of 1 mM.

Continue incubation at a reduced temperature, for instance, 18-25°C, for 16-20 hours.

Harvest the bacterial cells by centrifugation.

b. Protein Purification:

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM

DTT, and protease inhibitors).

Lyse the cells by sonication on ice.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12368218?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clarify the lysate by centrifugation to remove cell debris.

Apply the supernatant to an affinity chromatography column appropriate for the tag used

(e.g., Glutathione Sepharose for GST-tagged protein or Ni-NTA resin for His-tagged protein).

Wash the column extensively with the lysis buffer to remove non-specifically bound proteins.

Elute the tagged 53BP1TT protein using a suitable elution buffer (e.g., lysis buffer with added

glutathione or imidazole).

If applicable, cleave the affinity tag using a specific protease (e.g., PreScission Protease for

GST tags).

Further purify the 53BP1TT protein using size-exclusion chromatography (e.g., on a

Superdex 75 column) equilibrated with a buffer such as 50 mM sodium phosphate, pH 7.5,

and 50 mM NaCl.

Assess the purity and homogeneity of the protein by SDS-PAGE.

Concentrate the purified protein to the desired concentration for crystallization trials (e.g., 40

mg/mL).

Preparation of the 53BP1TT-UNC3474 Complex
Dissolve UNC3474 in a suitable solvent, such as DMSO, to prepare a concentrated stock

solution.

Mix the purified 53BP1TT protein with UNC3474 at a molar ratio that ensures saturation of

the protein, typically a 1:2 to 1:5 protein-to-ligand ratio. A final concentration of 14 mM

UNC3474 with 40 mg/mL of 53BP1TT has been reported to be successful.[3]

Incubate the mixture on ice for at least one hour to allow for complex formation.[4]

Crystallization of the 53BP1TT-UNC3474 Complex
The hanging drop vapor diffusion method is employed for crystallization.

Set up crystallization screens using commercial kits or custom-made solutions.
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For the 53BP1TT-UNC3474 complex, a successful crystallization condition is reported to be

a reservoir solution containing 2 M sodium formate and 0.1 M Bis-tris propane pH 7.0.[3]

Pipette 1 µL of the protein-ligand complex solution and mix it with 1 µL of the reservoir

solution on a siliconized glass coverslip.

Invert the coverslip and seal it over the well of a crystallization plate containing the reservoir

solution.

Incubate the crystallization plates at 22°C and monitor for crystal growth.

X-ray Diffraction Data Collection and Processing
Cryoprotect the crystals by briefly soaking them in a solution containing the reservoir solution

supplemented with a cryoprotectant (e.g., 20-25% glycerol) before flash-cooling in liquid

nitrogen.

Collect X-ray diffraction data at a synchrotron source.

Index, integrate, and scale the diffraction data using appropriate software packages (e.g.,

HKL2000, XDS, or MOSFLM).

Determine the structure by molecular replacement using the coordinates of a known 53BP1

tandem Tudor domain structure as a search model.

Refine the structure using software such as PHENIX or REFMAC5, including the modeling of

the UNC3474 ligand into the electron density map.

Validate the final structure using tools like MolProbity.

Visualizations
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2. Complex Formation
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Caption: Experimental workflow for the X-ray crystallography of the UNC3474-53BP1 complex.
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Caption: UNC3474 stabilizes an autoinhibited state of 53BP1, preventing its recruitment to

DSBs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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